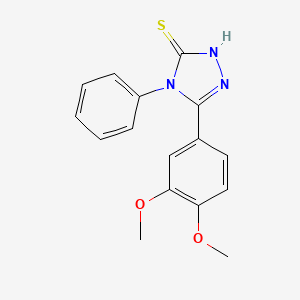

5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

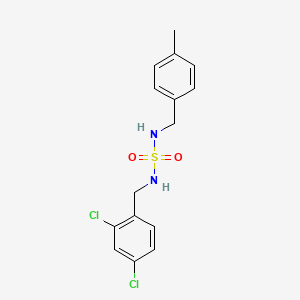

The compound “5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a phenyl group at the 4-position and a thiol group at the 3-position. The 5-position of the triazole ring is substituted with a 3,4-dimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, phenyl rings, and thiol group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The 1,2,4-triazole ring, phenyl rings, and thiol group could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include properties like melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Electrochemical Behavior in Aqueous Media

An electrochemical study on related thiotriazoles, including those with phenyl substitutions similar to the target compound, has revealed insights into their electrooxidation behavior in aqueous-alcoholic media. These compounds exhibit one irreversible oxidation peak, indicating diffusion-controlled redox behavior. This research provides foundational knowledge for understanding the electrochemical properties of 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives, potentially guiding their applications in electrochemical sensors or redox-based devices (Fotouhi, Hajilari, & Heravi, 2002).

Fluorescent Molecular Probes

Although not directly studying the target compound, related research on fluorescent solvatochromic dyes, which include phenyl and methoxy phenyl derivatives, demonstrates the potential for using this compound in developing ultrasensitive fluorescent molecular probes. Such probes could be invaluable for biological event and process studies, offering high fluorescence quantum yields and solvent-dependent fluorescence (Diwu et al., 1997).

Synthesis and Biological Activity

The synthesis and evaluation of derivatives of 1,2,4-triazoles, including those with dimethoxyphenyl groups, have shown promising antitumor, anti-inflammatory, and antioxidant activities. These findings suggest that this compound and its derivatives could serve as a basis for developing new therapeutic agents with potential applications in treating various diseases (Sameluk & Kaplaushenko, 2015).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as 3,4-dimethoxyphenethylamine, are analogues of major human neurotransmitters like dopamine . They replace the 3- and 4-position hydroxy groups with methoxy groups, which could potentially alter the interaction with their targets .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Related compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

Similar compounds have been studied in various environments, including acidic media , suggesting that environmental factors could potentially influence the action of this compound.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-20-13-9-8-11(10-14(13)21-2)15-17-18-16(22)19(15)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQIHWAMQDBWDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823799.png)

![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2823800.png)

![4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(4-CHLOROPHENYL)BENZAMIDE](/img/structure/B2823801.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2823802.png)

![5-methyl-1-[(3-methylphenyl)methyl]-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2823806.png)

![methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2823813.png)

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2823817.png)

![2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2823820.png)